molecular formula C16H12BrNO2S B2391357 3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile CAS No. 811826-58-1

3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile

Cat. No.: B2391357
CAS No.: 811826-58-1
M. Wt: 362.24
InChI Key: DZOQUROEMDVABD-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a bromophenyl group and a methylphenylsulfonyl group attached to a prop-2-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-methylbenzenesulfonyl chloride.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with malononitrile in the presence of a base to form an intermediate.

    Sulfonylation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Substitution: Products include azides or nitriles.

    Reduction: Amines.

    Oxidation: Carboxylic acids.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential as a pharmaceutical compound.

    Industry: Used in the development of new materials.

Mechanism of Action

The mechanism by which 3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile
  • 3-(4-Fluorophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile

Uniqueness

The presence of the bromine atom in 3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile can impart unique reactivity and properties compared to its chloro and fluoro analogs

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2S/c1-12-2-8-15(9-3-12)21(19,20)16(11-18)10-13-4-6-14(17)7-5-13/h2-10H,1H3/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOQUROEMDVABD-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)Br)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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